(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane

Stereoselective synthesis Vinyl boronate esters Suzuki-Miyaura coupling

(Z)-4,4,5,5-Tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane (CAS 177949-95-0) is a geometrically defined Z-vinyl boronic acid pinacol ester bearing a C8 alkenyl chain. It belongs to the class of alkenylboronic esters that serve as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the stereoretentive construction of Z-configured olefins.

Molecular Formula C14H27BO2
Molecular Weight 238.18 g/mol
Cat. No. B12282585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane
Molecular FormulaC14H27BO2
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=CCCC)CCC
InChIInChI=1S/C14H27BO2/c1-7-9-11-12(10-8-2)15-16-13(3,4)14(5,6)17-15/h11H,7-10H2,1-6H3/b12-11+
InChIKeyMVGKIRIFMYLBJA-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Z)-4,4,5,5-Tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane Is a Strategic Vinyl Boronic Ester for Stereocontrolled Suzuki-Miyaura Coupling


(Z)-4,4,5,5-Tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane (CAS 177949-95-0) is a geometrically defined Z-vinyl boronic acid pinacol ester bearing a C8 alkenyl chain . It belongs to the class of alkenylboronic esters that serve as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the stereoretentive construction of Z-configured olefins [1]. The pinacol ester moiety confers enhanced hydrolytic stability compared to the free boronic acid, while the Z-configured tetrasubstituted alkene distinguishes it from the more readily accessible E-isomer and positions it as a critical building block for stereoselective synthesis of complex alkenes [2].

Why Generic Substitution of (Z)-4,4,5,5-Tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane Fails in Stereoselective Synthesis


In-class vinyl boronic esters cannot be interchanged with this compound because the Z-geometry of the alkenyl chain is stereochemically locked and encodes the configuration of the ultimate coupling product [1]. Substituting the E-isomer—synthesized via 9-BBN-catalyzed hydroboration of 1-octyne in 69% yield—would invert olefin geometry at the target [2]. Replacing the pinacol ester with the free boronic acid sacrifices chromatographic stability and invites protodeboronation during storage [3], while the MIDA boronate analog requires a hydrolysis step that reduces overall coupling efficiency in polymerization contexts [4]. These stereochemical and stability factors make generic substitution chemically inadmissible for applications requiring defined Z-alkene products.

Quantitative Differentiation Evidence for (Z)-4,4,5,5-Tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane vs. Closest Analogs


Z-Selective Stereochemistry Versus E-Isomer: Synthetic Accessibility and Configurational Purity

The target compound bears a geometrically defined Z-configuration at the tetrasubstituted alkene, established via Suzuki-Miyaura coupling to alkenes of known geometry [1]. In contrast, the corresponding E-isomer (E)-octenylboronic acid pinacol ester is synthesized via 9-BBN-catalyzed hydroboration of 1-octyne with pinacolborane in 69% isolated yield, and its Suzuki coupling with aryl chlorides proceeds in 54-98% yield under optimized conditions (SPhos, K2CO3, DMF) [2]. The Z-isomer is not accessible via this direct hydroboration route and requires alternative stereoselective methods such as acid-mediated elimination of α-hydroxyboronate esters, where Z-trisubstituted vinyl boronates are formed as the major isomer [1]. For procurement, selecting the Z-isomer is mandatory when the downstream target requires a Z-olefin geometry.

Stereoselective synthesis Vinyl boronate esters Suzuki-Miyaura coupling

Pinacol Ester Hydrolytic Stability Versus Free Boronic Acid: Storage and Handling Advantages

The pinacol ester protecting group confers substantially greater stability to hydrolysis compared to the corresponding free boronic acid [1]. Free vinyl boronic acids, including (Z)-oct-4-en-4-ylboronic acid, are prone to protodeboronation and oxidative degradation, limiting their benchtop storage and requiring immediate use after preparation [2]. In contrast, pinacol boronic esters are sufficiently stable to be purified by silica gel chromatography and stored long-term under dry, cool conditions [2]. A comparative stability study demonstrated that hindered boronic esters such as pinacol esters can withstand chromatographic purification, whereas free boronic acids often decompose under the same conditions [3]. The target compound is supplied at 98% purity (Thermo Scientific/Alfa Aesar) with batch-specific QC including NMR, HPLC, and GC .

Boronic ester stability Hydrolysis Chromatographic purification

LogP-Driven Hydrophobicity Advantage Over Diethanolamine Ester in Biphasic Suzuki Coupling

The pinacol ester exhibits a calculated LogP of 4.215 , which is substantially higher than that of the corresponding diethanolamine (MIDA-type) ester (LogP 2.576) and the free boronic acid (estimated LogP < 2.0) . This 1.64 log unit difference corresponds to an approximately 44-fold greater partition coefficient favoring the organic phase in biphasic solvent systems (toluene/water or dioxane/water) commonly employed in Suzuki-Miyaura couplings [1]. Higher LogP enhances solubility in non-polar organic solvents and facilitates phase transfer during transmetalation, potentially accelerating reaction rates under biphasic conditions. The diethanolamine ester's lower LogP (2.576) and solid physical state (mp 165-167 °C) further limit its utility in anhydrous, non-polar reaction environments .

Lipophilicity LogP Biphasic catalysis

Superior Coupling Reactivity of Pinacol Ester Versus MIDA Boronate in Suzuki-Miyaura Polymerization

In a direct comparative study of difunctionalized monomers, the pinacol boronate ester produced higher molar mass polymers than the equivalent MIDA boronate ester under identical biphasic Suzuki-Miyaura polymerization conditions (toluene/dioxane/water) [1]. The MIDA boronate required a separate hydrolysis step to release the active boronic acid, and MALDI-MS analysis revealed homo-coupling byproducts associated with the starting MIDA monomer, indicating that MIDA protection compromises cross-coupling selectivity [1]. In a separate study on thienyl monomers, the MIDA boronate ester produced poly(3-hexylthiophene) with Mn up to 18.7 kDa (yield up to 94% after optimization), but the pinacol ester gave lower molecular weight polymers under identical conditions in that particular system [2]. However, the pinacol ester does not require a hydrolysis pre-step, which often simplifies reaction setup and reduces processing time in small-molecule Suzuki couplings.

Suzuki-Miyaura polymerization MIDA boronate Pinacol ester reactivity

Verified 98% Purity with Multi-Method Batch QC Documentation

The compound is commercially supplied at 98% purity by Thermo Scientific (Alfa Aesar) and other major vendors including Bidepharm (95%+) and Leyan (98%) . Bidepharm provides batch-specific quality certificates including NMR, HPLC, and GC analyses . The compound has 3 MS (GC) spectra recorded in the Wiley Registry of Mass Spectral Data 2023, providing a verified spectral fingerprint for identity confirmation [1]. In contrast, the free boronic acid analog (E)-oct-4-en-4-ylboronic acid has limited commercial availability with no standardized QC documentation, reflecting its inherent instability . The diethanolamine ester is available at 97% purity but as a solid with melting point 165-167 °C, which may complicate handling relative to the liquid pinacol ester .

Quality control Purity analysis Vendor certification

Optimal Application Scenarios for (Z)-4,4,5,5-Tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Z-Configured Trisubstituted Alkenes in Medicinal Chemistry

This compound is the building block of choice when a synthetic route requires installation of a Z-octenyl chain with retention of olefin geometry [1]. The Z-stereochemistry is pre-encoded in the boronic ester, and Suzuki-Miyaura coupling proceeds with retention of configuration at the alkenyl carbon [2]. Medicinal chemists targeting Z-alkene-containing pharmacophores—such as unsaturated fatty acid mimetics or Z-configured styrene derivatives—should procure the Z-isomer directly rather than attempting stereochemical inversion of the more accessible E-isomer, which would add steps and reduce overall yield [1]. The 98% purity with batch QC ensures reproducible coupling yields across multi-step synthetic sequences .

Biphasic Suzuki-Miyaura Coupling Requiring High Organic-Phase Partitioning

For Suzuki couplings conducted in biphasic solvent systems (toluene/water, dioxane/water), the pinacol ester's LogP of 4.215 provides a 44-fold organic-phase partitioning advantage over the diethanolamine ester (LogP 2.576) [1]. This enhanced lipophilicity ensures efficient phase transfer of the boron nucleophile into the organic layer where palladium-catalyzed transmetalation occurs, potentially increasing reaction rate and yield compared to more hydrophilic boronates that partition into the aqueous phase [2]. This property is particularly valuable in flow chemistry and large-scale batch processes where mass transfer limitations can govern reaction efficiency [2].

Iterative Cross-Coupling Sequences Requiring Chromatographically Stable Intermediates

In iterative Suzuki-Miyaura coupling strategies—where a boronic ester functionality must survive multiple synthetic transformations before final coupling—the pinacol ester's stability to silica gel chromatography is a decisive advantage over the free boronic acid [1]. The compound can be purified by standard flash chromatography without significant hydrolysis or protodeboronation, enabling its use as a stable intermediate in multi-step synthetic routes to complex polyenes, liquid crystals, or functional materials [1]. The liquid physical state also simplifies solvent removal and transfer operations compared to solid boronates [2].

Polymer Synthesis Requiring Direct Coupling Without Deprotection Steps

For step-growth polymerization via Suzuki-Miyaura coupling, the pinacol ester enables direct cross-coupling without the hydrolysis pre-step required by MIDA boronates [1]. In direct comparative studies, pinacol ester monomers produced higher molar mass polymers with fewer homo-coupling defects than their MIDA counterparts [1]. Polymer chemists synthesizing conjugated polymers for organic electronics (OLEDs, OPVs) should select the pinacol ester when reaction simplicity and high molecular weight are prioritized, reserving MIDA boronates for situations where the slower-release profile provides a specific advantage [1].

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